2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(furan-2-yl)-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-14(16)7-3-4-8-9(6-7)13-11(12-8)10-2-1-5-17-10/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCIPZCVAFPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903552 | |
| Record name | NoName_4237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol, with the addition of ammonium chloride to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(Furan-2-yl)-6-amino-1H-benzo[d]imidazole, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole serves as a building block for more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, such as:
- Oxidation : The nitro group can be reduced to form an amino group.
- Reduction : The compound can be modified to create derivatives with altered properties.
- Substitution : The furan ring can engage in electrophilic substitution reactions.
Biology
The biological activity of this compound has garnered attention, particularly regarding its antimicrobial and anticancer properties.
Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some microorganisms are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 0.015 mg/mL |
| Escherichia coli (Gram-negative) | 200 μg/mL |
| Candida albicans (Fungi) | 32 mg/mL |
These findings indicate that modifications to the core structure can enhance antimicrobial efficacy, particularly against resistant strains.
Anticancer Activity : The compound has shown promising anticancer potential in vitro. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately . In vivo studies on tumor-bearing mice treated with derivatives of this compound showed significant tumor growth reduction compared to control groups.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against multiple bacterial strains. Results indicated that certain derivatives exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting a potential pathway for developing new antibiotics.
Case Study 2: Anticancer Effects
In another study focusing on anticancer properties, researchers treated MCF-7 cells with different concentrations of this compound derivatives. The results indicated a dose-dependent increase in apoptosis markers, reinforcing the compound's potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that both the nitro and furan groups contribute positively to the biological activity of the compound. Variations in substituents can lead to enhanced potency against specific targets:
| Derivative | Biological Activity | IC50/MIC |
|---|---|---|
| 6-Nitro derivative | Antimicrobial | MIC = 0.015 mg/mL |
| Furan-substituted variant | Anticancer | IC50 = |
| Substituted benzimidazoles | Enhanced selectivity | IC50 = |
This table illustrates how modifications can tailor the biological profile of the compound, enhancing its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and benzoimidazole moieties can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Key Observations :
- N-Alkylation reduces melting points due to disrupted crystallinity (e.g., 129–131°C for allyl vs. 285–286°C for parent compound) .
- Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and intermolecular interactions, as seen in higher melting points for 4-chlorobenzyl derivatives .
- Extended conjugation (e.g., vinyl-furan substituent) alters electronic properties, evidenced by distinct $ ^1 \text{H NMR} $ shifts .
Antimicrobial and Antifungal Activity
- The parent compound shows moderate antibacterial activity against S. aureus (MIC = 32–64 µg/mL), while N-allylation reduces potency (MIC = 64–128 µg/mL) .
- Thiazolyl hydrazone derivatives, though structurally distinct, exhibit stronger anticandidal activity (MIC = 250 µg/mL vs. C. utilis) but lower than fluconazole (MIC = 2 µg/mL) .
Anticancer Activity
- The parent compound demonstrates selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC50 > 500 µg/mL) .
ADME and Toxicity Predictions
Computational studies (SwissADME, ADMETlab 2.0) predict moderate bioavailability for this compound:
Biological Activity
2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a furan ring and a nitro group, suggests potential interactions with various biological targets, making it a candidate for further research in antimicrobial and anticancer applications.
The compound can be synthesized through various chemical reactions, including oxidation and substitution reactions, which allow for the introduction of different functional groups. The nitro group can be reduced to an amino group, yielding derivatives that may exhibit altered biological activities.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group undergoes bioreduction to form reactive intermediates that can affect cellular components. Additionally, the furan and benzoimidazole moieties may modulate enzyme activity and influence various cellular pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against several strains of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 0.015 mg/mL |
| Escherichia coli (Gram-negative) | 200 μg/mL |
| Candida albicans (Fungi) | 32 mg/mL |
These results indicate that modifications to the core structure can enhance antimicrobial efficacy, with certain derivatives exhibiting significantly improved activity against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). For instance, one study reported an IC50 value of 25.72 ± 3.95 μM for the compound against MCF-7 cells, indicating its potential as an anticancer agent .
Case Study: In Vivo Anticancer Effects
In vivo experiments on tumor-bearing mice treated with derivatives of this compound showed a significant reduction in tumor growth compared to control groups. This suggests that the compound not only affects cancer cells directly but may also influence tumor microenvironments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the presence of both nitro and furan groups contributes positively to the biological activity of the compound. Variations in substituents on these rings can lead to enhanced potency against specific targets:
| Derivative | Biological Activity | IC50/ MIC |
|---|---|---|
| 6-Nitro derivative | Antimicrobial | MIC = 0.015 mg/mL |
| Furan-substituted variant | Anticancer | IC50 = 25.72 ± 3.95 μM |
| Substituted benzimidazoles | Enhanced selectivity against cancer | IC50 = 45.2 ± 13.0 μM |
This table illustrates how modifications can tailor the biological profile of the compound, enhancing its therapeutic potential .
Q & A
Q. What are the standard laboratory synthesis protocols for 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole?
The synthesis typically involves multi-step reactions, starting with the condensation of 2-furaldehyde with nitro-substituted benzene derivatives under acidic conditions, followed by cyclization using agents like ammonium acetate. Intermediate purification via column chromatography (hexane:ethyl acetate gradients) and recrystallization ensures high yields (~70–88%) . Key steps include controlling temperature (80–120°C) and reaction time (6–12 hours) to optimize nitro-group stability.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., furan protons at δ 7.2–7.8 ppm) and nitro-group effects on aromatic resonance splitting .
- FTIR: Confirms functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C=N at 1600 cm⁻¹) .
- HPLC: Monitors purity (>95%) using C18 columns with methanol/water mobile phases (retention time: 8–10 min) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 4–9) via shake-flask methods. Stability under UV light and thermal stress (25–60°C) is evaluated using accelerated degradation studies analyzed by HPLC. Storage recommendations include desiccated, dark conditions at 4°C to prevent nitro-group reduction .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or nitro-group redox sensitivity. Methodological solutions include:
- Standardizing MIC assays (CLSI guidelines) with controls for nitroreductase activity .
- Using molecular docking to validate target specificity (e.g., EGFR kinase vs. COX-2 inhibition) .
- Conducting comparative studies with analogs lacking the nitro group to isolate its contribution .
Q. How can computational methods enhance the design of derivatives with improved binding affinity?
- Molecular Docking: Screens against targets like EGFR (PDB: 1M17) to prioritize substituents (e.g., electron-withdrawing groups enhancing π-π stacking) .
- MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns) and solvation effects .
- ADMET Prediction: Filters candidates with favorable LogP (2–3) and low hepatotoxicity (e.g., admetSAR) .
Q. What experimental approaches elucidate the role of the furan ring in structure-activity relationships (SAR)?
- Bioisosteric Replacement: Synthesize analogs with thiophene or pyrrole rings to compare π-electron density and steric effects .
- Electrophilic Substitution Studies: Introduce halogens or methyl groups to the furan ring and measure changes in IC₅₀ values (e.g., 4-bromo substitution increases cytotoxicity by 40%) .
Q. How are stability challenges addressed during long-term pharmacological studies?
- Lyophilization: Improves shelf life by reducing hydrolytic degradation in aqueous solutions .
- Microencapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect against enzymatic reduction in vivo .
Q. What methodologies quantify environmental and toxicity risks of this compound?
- Ames Test: Evaluates mutagenicity (TA98 strain ± metabolic activation) .
- Daphnia magna Assay: Measures aquatic toxicity (LC₅₀ < 10 mg/L indicates high risk) .
- HPLC-MS/MS: Detects degradation products in simulated wastewater to assess persistence .
Methodological Challenges and Solutions
Q. How are regioselectivity issues mitigated during nitro-group introduction?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
